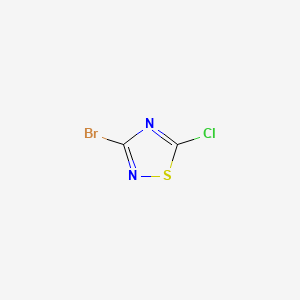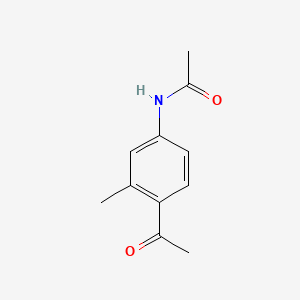
N-(4-Acetyl-3-methylphenyl)acetamide
説明
N-(4-Acetyl-3-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group attached to an amine. While the specific compound N-(4-Acetyl-3-methylphenyl)acetamide is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of acetamide derivatives.
Synthesis Analysis
The synthesis of acetamide derivatives is often achieved through nucleophilic substitution reactions, acetylation, and other organic transformations. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via reaction with chlorotrimethylsilane . Similarly, other acetamide derivatives were prepared through multi-step synthetic routes involving reduction, nucleophilic reactions, and acetylation . These methods highlight the versatility of acetamide chemistry and the ability to introduce various functional groups to alter the compound's properties.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as X-ray single-crystal analysis, NMR spectroscopy, and DFT calculations . For example, the structure of a silylated derivative was confirmed by X-ray analysis, and the existence of equilibrium between different cyclic structures was observed . The crystal structure of another derivative was stabilized by various noncovalent interactions, including hydrogen bonding and halogen bonding, as revealed by Hirshfeld surface analysis and 3D energy framework approach .
Chemical Reactions Analysis
Acetamide derivatives can undergo a range of chemical reactions, including transsilylation, hydrolysis, and reactions with alcohols . The reactivity of these compounds is influenced by the substituents present on the phenyl ring and the nature of the functional groups attached to the acetamide nitrogen. The study of these reactions is crucial for understanding the behavior of acetamide derivatives in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and the intermolecular interactions they can form. For instance, variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds in solution . The electronic behavior of these hydrogen bonds was further analyzed using NBO studies . Additionally, the molecular structures of gaseous acetamides were determined using electron diffraction, highlighting differences in bond lengths compared to the crystalline state .
科学的研究の応用
Synthesis and Chemical Properties
N-(4-Acetyl-3-methylphenyl)acetamide is utilized in various synthetic processes. For example, it undergoes acylation and cyclization under microwave irradiation to yield 2,6-dimethyl-3-aryl-4(1H)-quinolones, demonstrating its utility in synthesizing complex chemical structures with high yield and efficiency (Liu Chang-chu, 2014). Additionally, its derivatives are explored for their potential as pesticides, where their properties are characterized by X-ray powder diffraction (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Catalytic and Synthesis Applications
N-(4-Acetyl-3-methylphenyl)acetamide is used in chemoselective acetylation processes, important in synthesizing antimalarial drugs. Its derivatives, created using immobilized lipase, show potential in pharmaceutical synthesis, demonstrating the compound's versatility in drug development (Deepali B Magadum, G. Yadav, 2018). Moreover, its role in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes, highlights its importance in eco-friendly chemical processes (Zhang Qun-feng, 2008).
Structural and Binding Studies
The compound's derivatives are examined for their DNA-binding interactions, which are significant in understanding molecular interactions in biological systems. This research provides insights into the potential therapeutic applications of these derivatives (N. Raj, 2020). Also, studies on the silylation of N-(2-hydroxyphenyl)acetamide, related to N-(4-Acetyl-3-methylphenyl)acetamide, focus on the synthesis and structure of resulting heterocycles, contributing to knowledge in organometallic chemistry (N. Lazareva, A. Y. Nikonov, et al., 2017).
特性
IUPAC Name |
N-(4-acetyl-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWPNYVATTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372028 | |
| Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetyl-3-methylphenyl)acetamide | |
CAS RN |
34956-31-5 | |
| Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Acetamido-2'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

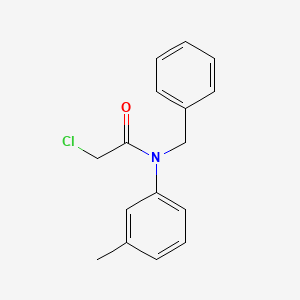
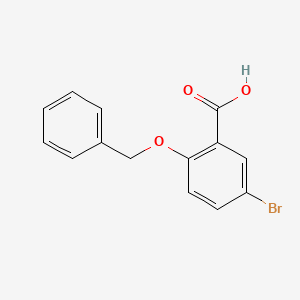
![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
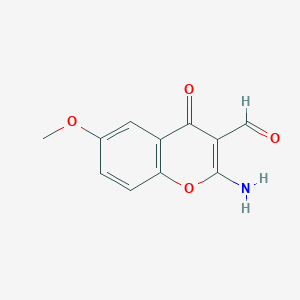



![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

